molecular formula C12H19Cl2NO B4663549 N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride

N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride

Cat. No.: B4663549
M. Wt: 264.19 g/mol
InChI Key: YYAXAKWAPLMWQR-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride is a chemical compound with a complex structure that includes a chlorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with butan-1-amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
  • 2-(2-chloro-3-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride

Uniqueness

N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride is unique due to its specific structure, which combines a chlorinated aromatic ring with an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-3-4-7-14-9-10-8-11(13)5-6-12(10)15-2;/h5-6,8,14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXAKWAPLMWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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